3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-19-18(11-17)24-21(28-19)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUUBAWZVZMTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with pyridin-3-ylmethylamine: The final step involves coupling the intermediate with pyridin-3-ylmethylamine under conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
The biological activity of 3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can be summarized as follows:
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Anticancer Activity :
- Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values as low as 0.004 μM against specific cancer types, indicating potent anticancer properties.
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Antimicrobial Properties :
- The presence of thiazole and thiophene groups enhances the antimicrobial efficacy against a range of pathogens. This positions the compound as a candidate for further research in treating infections.
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Anti-inflammatory Effects :
- Similar compounds have been noted for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis of Related Compounds
The following table compares the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 |
|---|---|---|---|
| Frentizole | UBT derivative | Antirheumatic | 0.004 μM |
| Bentaluron | UBT derivative | Fungicide | N/A |
| Bethabenthiazuron | UBT derivative | Herbicide | N/A |
| Similar Compound A | Benzothiazole + Thiophene | Anticancer | 0.004 μM |
Case Studies and Research Findings
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Cytotoxicity Studies :
- In vitro studies have shown that related compounds exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells. Certain derivatives demonstrated effective inhibition against WI-38 VA-13 subline with EC50 values ranging from 28 ng/mL to 290 ng/mL.
-
Neuroprotective Effects :
- Some derivatives have been tested for neuroprotective properties in models of ischemia/reperfusion injury, showing significant attenuation of neuronal damage and highlighting their potential in treating neurodegenerative diseases.
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Antioxidant Activity :
- Selected compounds from this class have also been evaluated for their ability to scavenge reactive oxygen species (ROS), demonstrating promising antioxidant properties that could be beneficial in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Core Structural Variations
The target compound shares structural similarities with derivatives reported in –4 and 11, which feature:
- Benzothiazole/Thiazole Rings : Common in compounds like N-(5-methoxybenzo[d]thiazol-2-yl)benzamide derivatives ().
- Substituent Diversity: Differences in substituents (e.g., chloro, methoxy, pyridinylmethyl) significantly alter physicochemical properties. For example, 3,4-dichloro analogs (e.g., 4d–4f in ) exhibit higher melting points (177–212°C) compared to non-chlorinated derivatives (99.9–177.2°C) due to increased molecular symmetry and packing efficiency .
Key Physicochemical Data
Spectroscopic and Analytical Comparisons
NMR and HRMS Trends
- 1H NMR : The target compound’s pyridin-3-ylmethyl group would show characteristic aromatic protons at δ ~8.5–7.2 ppm, similar to analogs in (e.g., 3b: δ 6.69–8.71 ppm for pyridinyl and methoxy groups) .
- 13C NMR : The 5-methoxybenzo[d]thiazole moiety would resonate at δ ~155–165 ppm for the thiazole carbons, as seen in .
- HRMS : Expected molecular ion [M+H]+ for C21H17ClN3O2S would align with analogs in (e.g., 4d: [M+H]+ calc. 489.1092, found 489.1095) .
Hydrogen Bonding and Crystal Packing
Compounds with amide linkages (e.g., ) often form intermolecular hydrogen bonds (N–H⋯O/N), stabilizing crystal lattices. For example, nitazoxanide derivatives exhibit N–H⋯N hydrogen bonds between thiazole and amide groups . The target compound’s pyridinylmethyl group may introduce additional C–H⋯π interactions, altering solubility and bioavailability.
Enzyme Inhibition and Anticancer Potential
- Thiazole/Thiadiazole Derivatives : highlights substituted thiadiazoles (e.g., 7d) with IC50 values of 1.8 µM against Caco-2 cells, attributed to electron-withdrawing substituents (e.g., fluoro) enhancing membrane permeability .
- Benzothiazole-Amides: Derivatives in –2 show moderate to potent enzyme inhibition (e.g., acetylcholinesterase), where chloro and morpholinomethyl groups enhance binding affinity .
Role of Substituents
- Chloro Groups: Enhance lipophilicity and target binding (e.g., 3-chloro vs. non-chlorinated analogs in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
